Des-asp1 angiotensin I acetate is a nonapeptide derivative of angiotensin I, which is part of the renin-angiotensin system, a critical regulator of blood pressure and fluid balance in the human body. This compound is recognized for its pressor (blood pressure-raising) and steroidogenic activities, making it significant in cardiovascular research and potential therapeutic applications. The designation "Des-asp1" indicates that the first aspartic acid residue in the angiotensin I sequence has been removed, which alters its biological activity and receptor interactions compared to its parent peptide .
Des-asp1 angiotensin I acetate is derived from angiotensin I, a decapeptide produced through the cleavage of angiotensinogen by renin. It belongs to the class of peptides known as angiotensins, which are involved in various physiological processes, including vasoconstriction and regulation of blood pressure. The compound can be classified under peptide hormones and is specifically categorized within the angiotensin peptide family, which includes other derivatives such as angiotensin II and angiotensin III .
The synthesis of des-asp1 angiotensin I acetate is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Des-asp1 angiotensin I acetate has a molecular formula of with a molecular weight of approximately 1,158.5 g/mol. Its structure consists of a sequence of amino acids that contribute to its biological functions.
Des-asp1 angiotensin I acetate can undergo several chemical reactions:
Common reagents for these reactions include:
Des-asp1 angiotensin I acetate exerts its biological effects through interaction with angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1 receptor). This interaction triggers a cascade that results in:
Additionally, des-asp1 angiotensin I acetate acts as a physiological antagonist to angiotensin II, modulating blood pressure and fluid balance in various physiological contexts .
Relevant data includes:
Des-asp1 angiotensin I acetate has several significant applications in scientific research:
Des-Asp1 angiotensin I (H-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH), a nonapeptide derivative of angiotensin I lacking the N-terminal aspartate residue, is synthesized primarily via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method enables sequential addition of protected amino acids to a resin-bound C-terminal leucine, with the acetate salt form enhancing solubility and stability during purification. Critical steps include:
Table 1: SPPS Strategy for Des-Asp1 Angiotensin I Acetate
Residue Position | Amino Acid | Protecting Group | Activation Method |
---|---|---|---|
1 (C-terminal) | Leu | None (resin-bound) | N/A |
2 | His | Trt | HOBt/DIC |
3 | Phe | None | HOBt/DIC |
4 | Pro | None | HOBt/DIC |
5 | His | Trt | HOBt/DIC |
6 | Ile | None | HOBt/DIC |
7 | Tyr | tBu | HOBt/DIC |
8 | Val | None | HOBt/DIC |
9 (N-terminal) | Arg | Pbf | HOBt/DIC |
Alternative synthesis routes involve enzymatic processing of full-length angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) by aspartyl aminopeptidases in hypothalamic extracts, which directly cleave the N-terminal aspartate to yield Des-Asp1 angiotensin I [7]. This enzymatic pathway demonstrates tissue-specific efficiency, with brain homogenates showing higher conversion rates than peripheral tissues.
Des-Asp1 angiotensin I serves as a bioactive precursor requiring enzymatic conversion to angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) for physiological effects. Key enzymes include:
Table 2: Enzymatic Conversion Kinetics of Des-Asp1 Angiotensin I
Enzyme | Conversion Product | Kcat (s-1) | Km (μM) | Inhibitor Sensitivity |
---|---|---|---|---|
ACE (Somatic) | Angiotensin III | 25.3 ± 2.1 | 58.7 ± 5.4 | Captopril (IC50 = 12 nM) |
Chymase | Angiotensin III | 3.2 ± 0.4 | 210.5 ± 18.3 | Chymostatin (IC50 = 8 μM) |
Aspartyl Aminopeptidase* | Des-Asp1 Ang I | 0.8 ± 0.1 | 95.0 ± 9.2 | Amastatin-insensitive [7] |
*Enzyme generating Des-Asp1 angiotensin I from angiotensin I
In humans, intravenous infusion studies confirm that ≥95% of Des-Asp1 angiotensin I’s pressor and aldosterone-stimulating effects are abolished by ACE inhibitors, proving angiotensin III is the primary effector [1]. The conversion efficiency in humans is <43%, significantly lower than angiotensin I-to-II conversion (>75%) [1] [3].
Angiotensin III generation bypasses classical ACE pathways via two tissue-specific mechanisms:
Table 3: Tissue-Specific Alternative Pathways to Angiotensin III
Pathway | Key Enzyme | Tissue Prevalence | Catalytic Efficiency (Vmax/Km) | Physiological Context |
---|---|---|---|---|
APA cleavage of Ang II | Aminopeptidase A | Renal > Adrenal > Brain | 4.7 ± 0.5 mL/min/mg | Sodium retention, aldosterone release |
ACE cleavage of Des-Asp1 Ang I | Angiotensin-Converting Enzyme | Lung > Vascular endothelium | 1.8 ± 0.3 mL/min/mg | Systemic blood pressure regulation |
Direct Ang I to Des-Asp1 Ang I | Novel aminopeptidase | Hypothalamus > Tumors | 0.9 ± 0.2 mL/min/mg | Hypertension pathogenesis [7] |
C6 glioma studies reveal that soluble aspartyl aminopeptidase (AspAP) activity increases 3.2-fold during tumor growth, accelerating angiotensin III degradation to angiotensin IV. This depletes angiotensin III pools and correlates with aberrant tumor angiogenesis [8]. Conversely, membrane-bound aminopeptidase N (APN) decreases by 60%, reducing angiotensin IV generation and disrupting the angiotensin III/IV balance in neoplasia [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7